molecular formula C21H19N5O2 B2366314 N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895011-35-5

N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2366314
CAS No.: 895011-35-5
M. Wt: 373.416
InChI Key: DODNLZFANRDWBO-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related studies. These properties include solubility, melting point, and stability, which are important for the compound’s application in biological systems.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Analogues : A study by Taylor & Patel, 1992 focused on synthesizing pyrazolo[3,4-d]pyrimidine analogues of a potent antitumor agent. A key step involved a palladium-catalyzed C-C coupling, highlighting the compound's relevance in medicinal chemistry.

  • Novel Compound Synthesis and Crystal Structures : In 2020, Sebhaoui et al. reported the synthesis of new compounds including N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide. This study included crystal structure analysis, demonstrating the compound's potential in structural chemistry.

Antitumor and Cytotoxic Activity

  • Antitumor Derivatives Synthesis : Alqasoumi et al. (2009) synthesized novel derivatives, including pyrrolo[2,3-d]pyrimidine, to evaluate antitumor activity. One compound was found more effective than a reference drug, indicating potential in cancer research. (Alqasoumi et al., 2009)

  • In Vitro Cytotoxic Activity : A study by Al-Sanea et al., 2020 involved attaching different aryloxy groups to the pyrimidine ring in the compound, testing the synthesized compounds' anticancer activity on 60 cancer cell lines.

  • Evaluation Against Human Breast Adenocarcinoma : El-Morsy et al. (2017) synthesized derivatives of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, evaluating their antitumor activity against the MCF7 breast adenocarcinoma cell line. This study showcases the potential use of this compound in developing breast cancer treatments. (El-Morsy et al., 2017)

Future Directions

Compounds with similar structures have shown promising results as potential CDK2 inhibitors, suggesting a potential direction for future research . Additionally, the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is a potential area of study .

Properties

IUPAC Name

N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-15-7-5-6-10-18(15)26-20-17(12-24-26)21(28)25(14-23-20)13-19(27)22-11-16-8-3-2-4-9-16/h2-10,12,14H,11,13H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODNLZFANRDWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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